molecular formula C19H21N7O6 B2624376 (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898453-72-0

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2624376
CAS No.: 898453-72-0
M. Wt: 443.42
InChI Key: IYMTYRRSXYQSHJ-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C19H21N7O6 and a molecular weight of 443.42.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step procedures. The initial step often includes the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the piperazine ring and subsequent attachment of the morpholinopyridazinyl group. The final step involves the formation of the methanone linkage.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dinitrophenyl)(4-methylpiperazin-1-yl)methanone: Similar in structure but with a methyl group instead of the morpholinopyridazinyl group.

    Pyridazinone derivatives: Share the pyridazinone core structure and exhibit a wide range of biological activities.

Uniqueness

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is unique due to the presence of both the dinitrophenyl and morpholinopyridazinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses.

Properties

IUPAC Name

(3,5-dinitrophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c27-19(14-11-15(25(28)29)13-16(12-14)26(30)31)24-5-3-22(4-6-24)17-1-2-18(21-20-17)23-7-9-32-10-8-23/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMTYRRSXYQSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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